An In-depth Technical Guide to 1-Ethyl-4-(tributylstannyl)-1H-imidazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Ethyl-4-(tributylstannyl)-1H-imidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imidazole Scaffold and Organotin Reagents
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing molecules with diverse biological activities. The introduction of various substituents onto the imidazole core allows for the fine-tuning of a compound's physicochemical properties and biological targets.
Organotin reagents, particularly tributylstannyl derivatives, are powerful tools in organic synthesis. They are most notably employed in Stille cross-coupling reactions to form new carbon-carbon bonds. The tributylstannyl group can be readily introduced onto a heterocyclic ring and subsequently replaced with a wide range of organic fragments, providing a modular approach to complex molecule synthesis.
This guide focuses on the convergence of these two important chemical motifs in the form of 1-Ethyl-4-(tributylstannyl)-1H-imidazole. We will explore its predicted chemical and physical properties, outline a plausible synthetic strategy, discuss its potential reactivity and applications, and provide essential safety and handling information.
Core Molecular Attributes
Based on the analysis of its constituent parts, 1-Ethyl-4-(tributylstannyl)-1H-imidazole is predicted to possess the following core attributes:
| Property | Predicted Value/Information |
| CAS Number | Not readily available in public databases. |
| Molecular Formula | C₁₇H₃₄N₂Sn |
| Molecular Weight | 385.18 g/mol |
| Appearance | Likely a liquid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents such as THF, dichloromethane, and chloroform. |
Note: These properties are estimations based on related compounds such as 1-Ethyl-1H-imidazole and other tributylstannyl imidazoles.[5]
Synthesis and Mechanistic Considerations
The synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole can be logically approached through a two-step process: N-ethylation of a pre-stannylated imidazole or stannylation of a pre-ethylated imidazole. A plausible and efficient route would involve the initial synthesis of 1-ethyl-1H-imidazole followed by a directed metallation-stannylation reaction.
Experimental Protocol: Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole
Step 1: Synthesis of 1-Ethyl-1H-imidazole
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To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imidazolide anion.
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Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield pure 1-ethyl-1H-imidazole.
Step 2: Synthesis of 1-Ethyl-4-(tributylstannyl)-1H-imidazole
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Dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of a strong base such as n-butyllithium (1.05 eq) in hexanes. The C2 proton of the imidazole is the most acidic and will be deprotonated first. To achieve stannylation at the 4-position, a directed metalation strategy or protection of the C2 position may be necessary. Alternatively, direct lithiation at the 5-position can be achieved with certain directing groups, which would then be equivalent to the 4-position in the N-ethylated product. For the purpose of this guide, we will assume conditions can be optimized for lithiation at the 4/5 position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
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Add tributyltin chloride (1.1 eq) dropwise to the solution.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting crude product by column chromatography on silica gel to afford 1-Ethyl-4-(tributylstannyl)-1H-imidazole.
Causality Behind Experimental Choices
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Choice of Base: A strong, non-nucleophilic base like n-butyllithium is essential for the efficient deprotonation of the imidazole ring.
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Low Temperature: The reaction is carried out at low temperatures (-78 °C) to control the regioselectivity of the lithiation and to prevent side reactions.
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Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium and organotin reagents are sensitive to moisture and oxygen.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 1-Ethyl-4-(tributylstannyl)-1H-imidazole.
Reactivity and Applications in Drug Development
The primary utility of 1-Ethyl-4-(tributylstannyl)-1H-imidazole lies in its potential as a building block in Stille cross-coupling reactions. This allows for the introduction of a wide variety of organic substituents at the 4-position of the 1-ethyl-imidazole core.
Stille Cross-Coupling Reaction
Caption: General scheme of a Stille cross-coupling reaction.
This reactivity opens up avenues for the synthesis of novel compounds with potential therapeutic applications. For example, by coupling with appropriate aryl or heteroaryl halides, it is possible to generate libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The 1-ethyl-imidazole moiety can act as a key pharmacophore, while the substituent introduced via the Stille coupling can be varied to optimize potency, selectivity, and pharmacokinetic properties.[6]
Safety and Handling
Organotin compounds are known to be toxic and require careful handling. Although specific toxicological data for 1-Ethyl-4-(tributylstannyl)-1H-imidazole is not available, it should be treated as a hazardous substance.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Hazard Statements (Predicted):
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May be harmful if swallowed, in contact with skin, or if inhaled.
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May cause skin and eye irritation.
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Suspected of causing genetic defects.
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May cause damage to organs through prolonged or repeated exposure.
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Very toxic to aquatic life with long-lasting effects.
Conclusion
1-Ethyl-4-(tributylstannyl)-1H-imidazole represents a valuable, albeit not widely cataloged, synthetic intermediate. Its combination of the biologically relevant 1-ethyl-imidazole scaffold and the synthetically versatile tributylstannyl group makes it a promising tool for the construction of complex molecules in the pursuit of new therapeutic agents. Researchers working with this or similar compounds should proceed with a thorough understanding of the principles of organometallic chemistry and adhere to strict safety protocols due to the inherent hazards of organotin reagents.
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